molecular formula C12H20F3NO4 B1653013 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid CAS No. 170462-69-8

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

Cat. No.: B1653013
CAS No.: 170462-69-8
M. Wt: 299.29
InChI Key: MUJOGMJYEGHPQF-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the trifluoromethyl group adds unique chemical properties, making it valuable in various research and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Mode of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, as suggested by its use in dipeptide synthesis . Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They play a role in various biological processes, including protein synthesis, cell signaling, and regulation of enzymatic activity.

Result of Action

As an amino acid derivative, it may influence various biological processes, including protein synthesis, cell signaling, and regulation of metabolic pathways .

Biochemical Analysis

Biochemical Properties

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins during these reactions. For instance, it can be used as a substrate in reactions catalyzed by proteases, which cleave the Boc group to activate the amino acid. Additionally, it may interact with coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for a base .

Cellular Effects

The effects of this compound on cellular processes are significant, particularly in the context of peptide synthesis. This compound can influence cell function by participating in the synthesis of peptides that are crucial for various cellular activities. It may affect cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Boc group, the amino acid can participate in enzyme-catalyzed reactions, such as peptide bond formation. This process involves the activation of the amino group, which then reacts with carboxyl groups to form amide bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, leading to the activation of the amino group. Long-term effects on cellular function depend on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may be well-tolerated and effective in facilitating peptide synthesis. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing cellular damage. Threshold effects and toxicity levels should be carefully monitored in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as proteases, which cleave the Boc group to activate the amino acid. This activation allows the amino acid to participate in further metabolic reactions, contributing to the synthesis of peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in biochemical reactions. The transport and distribution of the compound are crucial for its effective utilization in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound depend on its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid: Similar structure but lacks the trifluoromethyl group.

    2-((tert-Butoxycarbonyl)amino)-4-trifluoromethylpentanoic acid: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in 2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid makes it unique. These groups can significantly influence the compound’s chemical properties, such as its reactivity and stability, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO4/c1-7(2)6-11(8(17)18,12(13,14)15)16-9(19)20-10(3,4)5/h7H,6H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOGMJYEGHPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187874
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170462-69-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170462-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-(trifluoromethyl)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid
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2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid
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2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid
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Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-4-methyl-2-(trifluoromethyl)pentanoic acid

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